Distinct Topological Polar Surface Area vs. 3-Positional Isomer Impacts Passive Membrane Permeability
The topological polar surface area (TPSA) of 2-(3-carboxyprop-2-enamido)benzoic acid is 103.7 Ų, a value that is substantially larger than that of the 3-positional isomer, 3-(3-carboxyprop-2-enamido)benzoic acid, which exhibits a TPSA of 80.18 Ų . TPSA is a critical predictor of passive intestinal absorption and blood-brain barrier penetration, with compounds exceeding 140 Ų generally considered poorly absorbed and those below 60 Ų exhibiting high permeation. The ~23.5 Ų difference between the 2- and 3-isomers places these compounds in meaningfully different permeability categories, directly influencing their suitability for cellular assays and in vivo studies [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 103.7 Ų (ortho-substituted isomer; CAS 68040-76-6) |
| Comparator Or Baseline | 3-(3-carboxyprop-2-enamido)benzoic acid (meta-substituted isomer; CAS 42537-54-2): 80.18 Ų |
| Quantified Difference | Target compound TPSA exceeds comparator by ~23.5 Ų (approximately 29.3% higher) |
| Conditions | Calculated molecular property based on 2D topological descriptors; vendor-provided computational chemistry data |
Why This Matters
Researchers screening compounds for cellular activity must select isomers with TPSA values aligned to their experimental permeability requirements; the ortho-isomer's higher polarity may reduce non-specific membrane partitioning while the meta-isomer may penetrate membranes more readily.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714-3717. View Source
